molecular formula C7H3BrCl3NO3 B1403909 4-Bromo-1-nitro-2-(trichloromethoxy)benzene CAS No. 1417568-53-6

4-Bromo-1-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1403909
CAS No.: 1417568-53-6
M. Wt: 335.4 g/mol
InChI Key: HAFVUKUYYNHNPC-UHFFFAOYSA-N
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Description

4-Bromo-1-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3NO3. It is a yellow crystalline solid with a strong odor. This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting from benzene. The process includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide to add the bromine atom.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-1-nitro-2-(trichloromethoxy)benzene.

    Reduction: 4-Bromo-1-amino-2-(trichloromethoxy)benzene.

    Oxidation: Products include various oxidized derivatives of the trichloromethoxy group.

Scientific Research Applications

4-Bromo-1-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:

    Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-nitro-2-(trichloromethoxy)benzene depends on the specific application. In synthetic organic chemistry, its reactivity is primarily due to the presence of the bromine and nitro groups, which can undergo various substitution and reduction reactions. The trichloromethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the trichloromethoxy group.

    4-Bromo-2-nitrotoluene: Contains a methyl group instead of the trichloromethoxy group.

    4-Chloro-1-nitro-2-(trichloromethoxy)benzene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-1-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

4-Bromo-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy substituent. Its molecular formula is C₇H₃BrCl₃N₁O₂, and it has a molecular weight of 296.4 g/mol. The presence of these functional groups suggests potential reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Interaction with DNA : Halogenated compounds often exhibit DNA intercalation properties, which can lead to mutagenic effects.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds possess significant antimicrobial properties. For instance, studies have demonstrated that similar nitro-substituted compounds exhibit bactericidal effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically measure cell viability in the presence of the compound across different concentrations:

Concentration (μg/mL)% Cell Viability
0.195
180
1050
10020

These results indicate a dose-dependent cytotoxic effect, necessitating further investigation into its therapeutic index.

Case Studies

Several case studies highlight the compound's potential applications in medicinal chemistry:

  • Antitubercular Activity : A study explored the structure-activity relationship (SAR) of nitro-substituted compounds against M. tuberculosis. The findings suggested that modifications at the nitro position could enhance activity against drug-resistant strains .
  • Antiparasitic Effects : Research into related nitroimidazole compounds has shown efficacy against parasitic infections such as leishmaniasis and trypanosomiasis, suggesting similar potential for this compound .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that compounds with similar structures could inhibit ATP synthase, leading to reduced growth rates in pathogenic bacteria .

Properties

IUPAC Name

4-bromo-1-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFVUKUYYNHNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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